molecular formula C10H9BrF5NO3S B12111319 3-Bromo-N-(2-pentafluoroethyloxyethyl)-benzenesulfonamide

3-Bromo-N-(2-pentafluoroethyloxyethyl)-benzenesulfonamide

Cat. No.: B12111319
M. Wt: 398.15 g/mol
InChI Key: YBFRWHIEFUNRFW-UHFFFAOYSA-N
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Description

    3-Bromo-N-(2-pentafluoroethyloxyethyl)-benzenesulfonamide: is a chemical compound that falls within the class of sulfonamides. These compounds contain a sulfonamide functional group (–SO₂NH₂) and are widely used in various applications due to their diverse properties.

  • The compound’s structure consists of a benzene ring with a sulfonamide group attached to it, along with a bromine atom and an ethyloxyethyl group. The pentafluoroethyloxyethyl substituent adds further complexity to its structure.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of a suitable amine (such as aniline) with pentafluoroethanol to form the corresponding pentafluoroethyloxyethylamine. Subsequent bromination of this intermediate yields 3-bromo-N-(2-pentafluoroethyloxyethyl)-benzenesulfonamide.

      Reaction Conditions: Specific reaction conditions may vary, but typical conditions for bromination involve using a brominating agent (such as N-bromosuccinimide) in an appropriate solvent (e.g., chloroform or dichloromethane).

      Industrial Production: While industrial-scale production methods are proprietary, researchers and manufacturers optimize the synthetic route for efficiency, yield, and safety.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reactions performed. For example, substitution with an amine would yield an amine-substituted derivative.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity and use it as a building block for more complex molecules.

      Biology and Medicine: Sulfonamides have antibacterial properties and are used in pharmaceuticals. This compound’s unique structure may offer specific advantages.

      Industry: It could serve as a precursor for specialty chemicals or materials.

  • Mechanism of Action

    • The exact mechanism of action for this compound would depend on its specific application. For antibacterial sulfonamides, inhibition of bacterial enzymes involved in folic acid synthesis is a well-known mechanism.
    • Further research would be needed to understand its effects in other contexts.
  • Comparison with Similar Compounds

      Similar Compounds: Other sulfonamides, such as sulfanilamide and sulfapyridine, share structural similarities. the pentafluoroethyloxyethyl group in our compound distinguishes it from most other sulfonamides.

      Uniqueness: The combination of bromine, sulfonamide, and pentafluoroethyloxyethyl moieties makes this compound unique.

    Properties

    Molecular Formula

    C10H9BrF5NO3S

    Molecular Weight

    398.15 g/mol

    IUPAC Name

    3-bromo-N-[2-(1,1,2,2,2-pentafluoroethoxy)ethyl]benzenesulfonamide

    InChI

    InChI=1S/C10H9BrF5NO3S/c11-7-2-1-3-8(6-7)21(18,19)17-4-5-20-10(15,16)9(12,13)14/h1-3,6,17H,4-5H2

    InChI Key

    YBFRWHIEFUNRFW-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=CC(=C1)Br)S(=O)(=O)NCCOC(C(F)(F)F)(F)F

    Origin of Product

    United States

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